3-Bromoquinolin-7-OL synthesis pathway
3-Bromoquinolin-7-OL synthesis pathway
An In-depth Technical Guide to the Synthesis of 3-Bromoquinolin-7-ol
Introduction
The quinoline scaffold is a cornerstone in heterocyclic chemistry, forming the structural basis for a multitude of compounds with significant applications in medicinal chemistry, drug discovery, and materials science.[1][2] The strategic functionalization of the quinoline ring allows for the fine-tuning of a molecule's physicochemical and biological properties. 3-Bromoquinolin-7-ol, in particular, represents a highly valuable synthetic intermediate. The bromine atom at the 3-position serves as a versatile handle for introducing further molecular complexity via cross-coupling reactions, while the hydroxyl group at the 7-position provides a site for hydrogen bonding or further derivatization.
However, the synthesis of specifically substituted quinolines like 3-Bromoquinolin-7-ol is not trivial. The inherent electronic properties of the quinoline ring system dictate that direct electrophilic substitution typically occurs at the 5- and 8-positions.[3] Therefore, achieving substitution at the 3-position requires a carefully designed, regioselective synthetic strategy.
This technical guide provides a comprehensive overview of the primary synthetic pathways to 3-Bromoquinolin-7-ol, tailored for researchers, chemists, and drug development professionals. We will delve into two core strategies: a modern approach involving a protection-bromination-deprotection sequence and a classical route utilizing a Sandmeyer reaction. This guide emphasizes the causality behind experimental choices, provides detailed protocols, and offers field-proven insights to ensure scientific integrity and reproducibility.
Physicochemical Properties of 3-Bromoquinolin-7-ol
A clear understanding of the target compound's properties is fundamental for its synthesis, purification, and application.
| Property | Value | Source |
| Molecular Formula | C₉H₆BrNO | - |
| Molecular Weight | 224.06 g/mol | - |
| Appearance | (Predicted) Off-white to pale yellow solid | - |
| Key Functional Groups | Quinoline, Bromo, Phenolic Hydroxyl | - |
Core Synthetic Strategy 1: Protection, Regioselective Bromination, and Deprotection
This modern and efficient pathway prioritizes regiochemical control by temporarily masking the reactive 7-hydroxyl group. This strategy prevents undesired side reactions and directs the bromination to the electron-rich 3-position of the quinoline core. The overall workflow is based on a methodology disclosed in patent literature, which reports high yields and uses stable, non-toxic raw materials.[4]
Logical Framework
The rationale for this multi-step approach is grounded in fundamental principles of aromatic chemistry. The hydroxyl group of 7-hydroxyquinoline is an activating group that would direct electrophiles primarily to the 8-position. Furthermore, the phenolic proton is acidic and can interfere with many reagents. By converting the hydroxyl group into a trifluoromethanesulfonate (triflate) ester, we achieve two critical objectives:
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Protection: The triflate group is stable under the conditions required for bromination.
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Electronic Modification: The triflate group is electron-withdrawing, which deactivates the benzene portion of the quinoline ring system towards electrophilic attack, thereby favoring substitution on the pyridine ring.
Bromination with N-bromosuccinimide (NBS) is a standard method for introducing bromine onto activated or neutral aromatic rings under milder conditions than using elemental bromine. Finally, the triflate group is readily hydrolyzed under basic conditions to restore the 7-hydroxyl functionality.[4]
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 3-Bromoquinolin-7-ol via a protection strategy.
Detailed Experimental Protocol
This protocol is adapted from the procedure described in patent CN108484495B.[4]
Part A: Synthesis of Quinolin-7-yl trifluoromethanesulfonate
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Reaction Setup: In a three-necked flask equipped with a magnetic stirrer and a dropping funnel, dissolve 7-hydroxyquinoline (1 equivalent) in dichloromethane (CH₂Cl₂).
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Cooling: Cool the solution to -1°C using an ice-salt bath.
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Reagent Addition: Add trifluoromethanesulfonic anhydride (1.0 to 1.5 equivalents) dropwise to the cooled solution while maintaining the temperature at -1°C.
-
Reaction: Stir the mixture at this temperature for 1-3 hours.
-
Work-up: Upon completion (monitored by TLC), quench the reaction by slowly adding water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude quinolin-7-yl trifluoromethanesulfonate, which can be used in the next step without further purification.
Part B: Synthesis of 3-Bromoquinolin-7-yl trifluoromethanesulfonate
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Reaction Setup: Dissolve the crude product from Part A (1 equivalent) in glacial acetic acid.
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Reagent Addition: Add N-bromosuccinimide (NBS) (1.0 to 3.0 equivalents) to the solution.
-
Reaction: Heat the reaction mixture to 80-100°C and stir for 1-3 hours.
-
Work-up: After the reaction is complete, cool the mixture and pour it into ice water. Collect the resulting precipitate by filtration.
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Purification: Wash the solid with water and dry to yield 3-bromoquinolin-7-yl trifluoromethanesulfonate.
Part C: Synthesis of 3-Bromoquinolin-7-ol
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Reaction Setup: Add the 3-bromoquinoline-7-trifluoromethanesulfonate obtained in Part B to a 10% aqueous solution of sodium hydroxide (NaOH).
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Reaction: Stir the mixture vigorously at room temperature (20-30°C) for 1-3 hours to effect hydrolysis.
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Work-up: Neutralize the solution with dilute hydrochloric acid (HCl) to precipitate the product.
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Isolation and Purification: Collect the solid by filtration, wash thoroughly with water, and dry. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed to obtain the final product, 3-Bromoquinolin-7-ol, with high purity.
| Reagents and Conditions Summary (Pathway 1) | |
| Step | Key Reagents |
| Protection | 7-Hydroxyquinoline, Trifluoromethanesulfonic anhydride, Dichloromethane |
| Bromination | Quinolin-7-yl trifluoromethanesulfonate, N-Bromosuccinimide, Glacial Acetic Acid |
| Deprotection | 3-Bromoquinolin-7-yl trifluoromethanesulfonate, 10% aq. NaOH |
Core Synthetic Strategy 2: Classical Synthesis via Sandmeyer Reaction
An alternative, more classical approach involves building the desired functionality through a series of transformations on a pre-formed quinoline ring, culminating in a Sandmeyer reaction to install the hydroxyl group. This pathway, while potentially having more steps and lower overall yield, relies on well-established and understood chemical transformations.[4][5]
Logical Framework
This strategy begins with a quinoline ring already bearing a group that can be converted into the target 7-hydroxyl group. A common precursor is a nitroquinoline, as the nitro group can be readily reduced to an amine. This amine can then be transformed into a diazonium salt, which is an excellent leaving group (N₂) and can be displaced by a variety of nucleophiles, including water or hydroxide, to form a phenol. This final conversion is the essence of the Sandmeyer (or related) reaction.[5][6][7] The bromine atom is introduced at the 3-position prior to the Sandmeyer reaction.
Conceptual Pathway Diagram
Caption: Conceptual workflow for synthesizing 3-Bromoquinolin-7-ol via a Sandmeyer reaction.
Conceptual Experimental Protocol
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Bromination: 7-Nitroquinoline is treated with N-bromosuccinimide (NBS) in a suitable solvent to yield 3-bromo-7-nitroquinoline.[4]
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Reduction: The 3-bromo-7-nitroquinoline is reduced to 3-bromo-7-aminoquinoline. A common method for this transformation is using tin(II) chloride (SnCl₂) in concentrated hydrochloric acid (HCl).
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Diazotization: The resulting 3-bromo-7-aminoquinoline is dissolved in a cold, aqueous mineral acid (e.g., H₂SO₄ or HCl). A solution of sodium nitrite (NaNO₂) in water is added dropwise while maintaining the temperature between 0-5°C to form the corresponding diazonium salt. The formation of the diazonium salt is critical and temperature control is paramount to prevent its premature decomposition.
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Hydrolysis (Sandmeyer-type reaction): The cold diazonium salt solution is then slowly added to a hot, acidic aqueous solution, or treated with a copper(I) oxide (Cu₂O) catalyst, to facilitate the displacement of the diazonium group by a hydroxyl group.[5] The evolution of nitrogen gas is observed. The product, 3-Bromoquinolin-7-ol, precipitates from the solution upon cooling and neutralization.
Expertise & Field-Proven Insights
As a Senior Application Scientist, the choice between these two pathways depends heavily on project goals, scale, and available resources.
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Pathway 1 (Modern Approach): This is the preferred method for its superior regiocontrol, higher reported yields, and more straightforward purification steps.[4] The use of a triflate protecting group is a robust and well-established technique in modern organic synthesis. While triflic anhydride is expensive and moisture-sensitive, its efficiency often justifies the cost in a research or drug development setting where material value is high. This pathway is more amenable to scale-up due to its cleaner reaction profiles.
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Pathway 2 (Classical Approach): This route is instructive and utilizes classic name reactions. However, it presents several challenges. The Sandmeyer reaction, while powerful, can be hazardous as diazonium salts can be explosive when isolated and dry.[8] The reaction often requires careful control of temperature and can generate significant waste. Yields can be variable, and the final product may require extensive purification to remove byproducts. This pathway is more likely to be employed when the necessary precursors, like 7-nitroquinoline, are readily available and the cost or handling requirements of triflic anhydride are prohibitive.
Trustworthiness & Self-Validation: In both protocols, progress should be meticulously monitored using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at each step. The identity and purity of intermediates and the final product must be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and possibly elemental analysis to validate the outcome.
Conclusion
The synthesis of 3-Bromoquinolin-7-ol is a prime example of the strategic planning required in modern heterocyclic chemistry. While direct bromination of 7-hydroxyquinoline is unfavorable, two effective, multi-step pathways are available. The modern approach, leveraging a protection-deprotection strategy with a triflate group, offers a high-yield, regioselective, and scalable route to this valuable intermediate.[4] The classical pathway, relying on a Sandmeyer reaction, provides an alternative based on foundational organic transformations. The selection of the optimal pathway will depend on the specific constraints and objectives of the research program, but for efficiency and control, the modern protocol stands as the superior choice for professionals in drug development and advanced chemical research.
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